N-(5-acetyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide
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Overview
Description
N-(5-acetyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide typically involves the following steps:
Formation of the Acetylated Intermediate: The starting material, 5-acetyl-2-methylphenol, undergoes acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Coupling with Pyridine Derivative: The acetylated intermediate is then reacted with 4-(pyridin-2-ylmethoxy)benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group would yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for the treatment of diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-acetyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a physiological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-(pyridin-2-ylmethoxy)benzamide
- N-(5-methyl-2-acetylphenyl)-4-(pyridin-2-ylmethoxy)benzamide
Uniqueness
N-(5-acetyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C22H20N2O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(5-acetyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C22H20N2O3/c1-15-6-7-18(16(2)25)13-21(15)24-22(26)17-8-10-20(11-9-17)27-14-19-5-3-4-12-23-19/h3-13H,14H2,1-2H3,(H,24,26) |
InChI Key |
MASSZLJJTTUQGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3 |
Origin of Product |
United States |
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